

# experimental protocol for preparing 3-Chloro-2-methoxy-5-methylpyridine

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Compound of Interest	
Compound Name:	3-Chloro-2-methoxy-5-methylpyridine
Cat. No.:	B1603188

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An Application Note for the Synthesis of **3-Chloro-2-methoxy-5-methylpyridine**

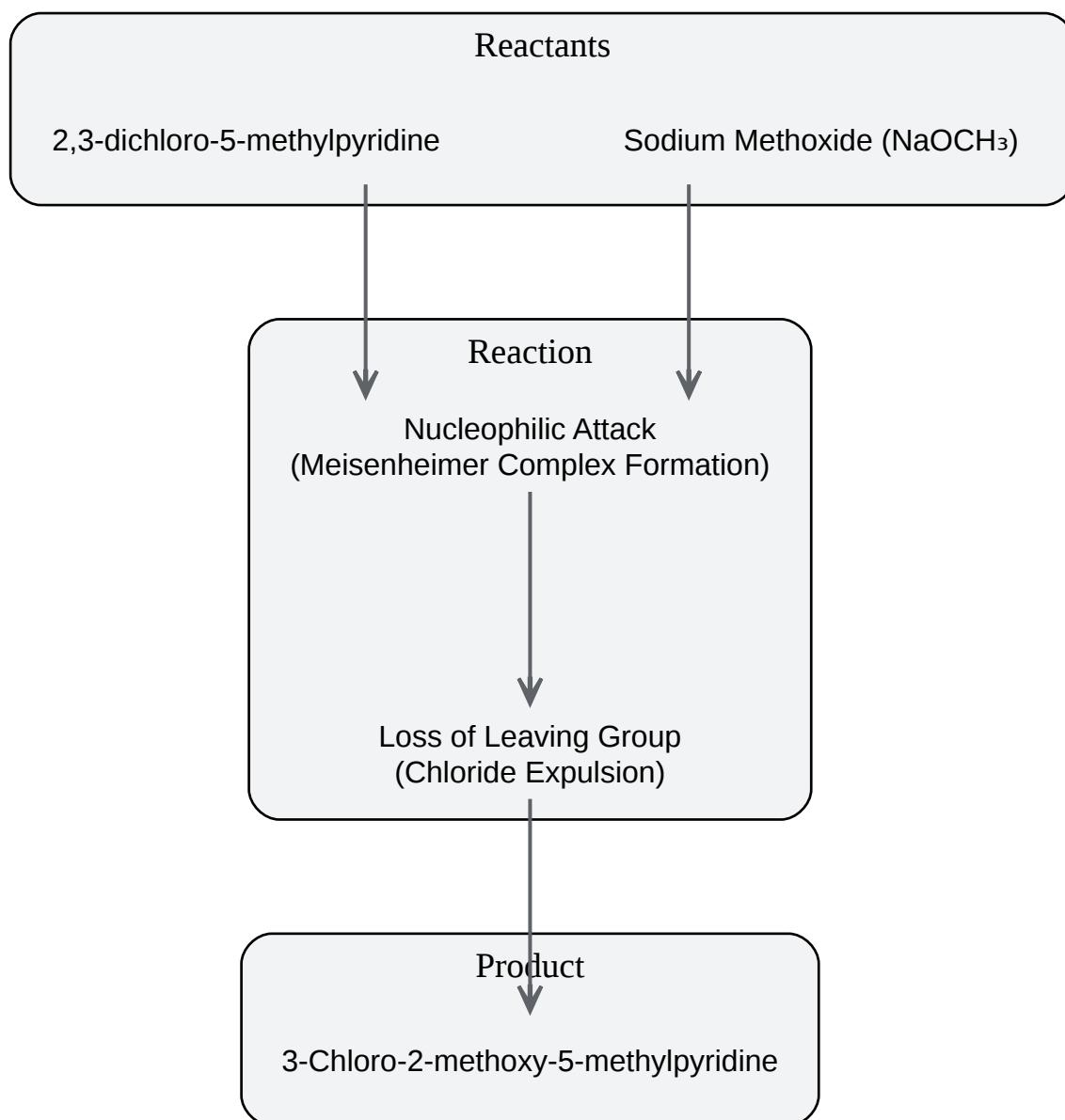
## Introduction: The Utility of a Versatile Pyridine Building Block

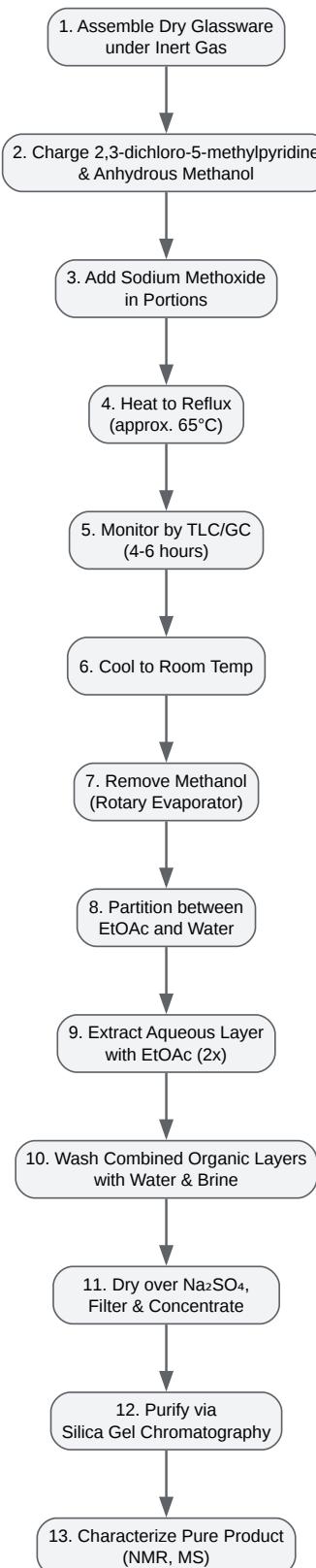
**3-Chloro-2-methoxy-5-methylpyridine** is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its specific arrangement of chloro, methoxy, and methyl groups on the pyridine scaffold offers distinct points for chemical modification, making it a valuable building block in medicinal chemistry and materials science. The chloro and methoxy groups, in particular, can be manipulated through various cross-coupling and substitution reactions, enabling the construction of diverse molecular architectures. This document provides a comprehensive, field-tested protocol for the reliable synthesis, purification, and characterization of this important compound.

## Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of **3-Chloro-2-methoxy-5-methylpyridine** is efficiently achieved via a selective nucleophilic aromatic substitution (SNAr) reaction. The process begins with 2,3-dichloro-5-methylpyridine as the substrate. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms renders the ring susceptible to nucleophilic attack. The methoxide ion ( $\text{CH}_3\text{O}^-$ ), generated from sodium methoxide, acts as the nucleophile.

The attack preferentially occurs at the C2 position, which is highly activated by the adjacent ring nitrogen. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction concludes with the expulsion of a chloride ion, the more labile leaving group at the activated position, to yield the desired 2-methoxy product.



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